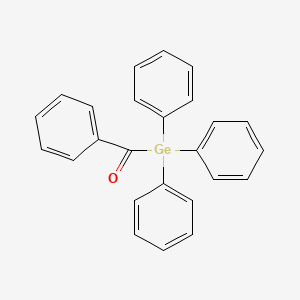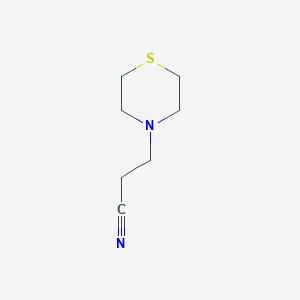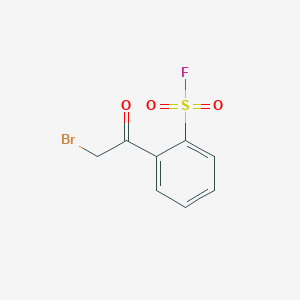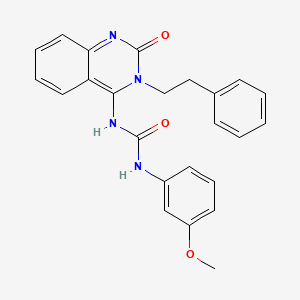![molecular formula C18H19N3OS B14126733 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea](/img/structure/B14126733.png)
1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety linked to a phenylbutyl group through a urea linkage, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea typically involves the reaction of benzo[d]thiazole derivatives with phenylbutyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
化学反应分析
1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]thiazole moiety, using reagents like halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield benzo[d]thiazole and phenylbutylamine derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzo[d]thiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The phenylbutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar compounds to 1-(Benzo[d]thiazol-2-yl)-3-(4-phenylbutyl)urea include:
1-(Benzo[d]thiazol-2-yl)-3-phenylurea: Lacks the butyl group, which may affect its biological activity and solubility.
1-(Benzo[d]thiazol-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a butyl group, potentially altering its chemical reactivity and biological properties.
1-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom may enhance its antimicrobial properties but could also increase toxicity.
The uniqueness of this compound lies in its specific combination of the benzo[d]thiazole and phenylbutyl moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C18H19N3OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-2-yl)-3-(4-phenylbutyl)urea |
InChI |
InChI=1S/C18H19N3OS/c22-17(19-13-7-6-10-14-8-2-1-3-9-14)21-18-20-15-11-4-5-12-16(15)23-18/h1-5,8-9,11-12H,6-7,10,13H2,(H2,19,20,21,22) |
InChI 键 |
ODCAQMAHYZZSMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14126651.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14126668.png)


![[(6aR,10aR)-1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B14126687.png)


![N-(2-chlorobenzyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126710.png)


![(2R,4S)-6-Fluoro-2-methylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14126722.png)


